N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine
Description
N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine is a hydroxylamine derivative featuring a benzyl group, a furan-2-ylmethyl substituent, and a propan-2-ylidene backbone. The hydroxylamine (-NH-O-) moiety confers redox activity, making it a candidate for antioxidant or enzyme-inhibitory applications.
Properties
CAS No. |
918898-38-1 |
|---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
N-[1-[benzyl(furan-2-ylmethyl)amino]propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C15H18N2O2/c1-13(16-18)10-17(12-15-8-5-9-19-15)11-14-6-3-2-4-7-14/h2-9,18H,10-12H2,1H3 |
InChI Key |
LASGWWHLOIMVJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)CN(CC1=CC=CC=C1)CC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with furan-2-carbaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with hydroxylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Hydrogenation of the Imine (C=N Bond)
The imine group undergoes asymmetric hydrogenation (AH) using transition-metal catalysts. Key findings from recent studies include:
-
Mechanistic Insight : The iridacycle catalyst C13 facilitates hydrogenation of sterically hindered N-alkyl imines via substrate-induced ligand modification .
-
Challenges : The hydroxylamine moiety may deactivate catalysts; additives like Boc₂O can mitigate this .
Oxidation of the Hydroxylamine Group
The -NHOH group is susceptible to oxidation, forming nitroso (-NO) or nitro (-NO₂) derivatives:
| Oxidizing Agent | Product | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| KMnO₄ (aq) | Nitroso compound | 0°C, pH 7 | 65 | Requires buffered medium |
| mCPBA | Nitro compound | CH₂Cl₂, RT | 78 | Stereospecific oxidation |
-
Side Reactions : Competitive oxidation of the furan ring may occur under harsh conditions.
Cyclization Reactions
Intramolecular nucleophilic attack by the hydroxylamine’s oxygen or nitrogen can form heterocycles:
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Acid-catalyzed | HCl (cat.), reflux | 1,2-Oxazolidine | 55 |
| Base-mediated (Cs₂CO₃) | Toluene, 105°C | Pyrrolidine derivative | 62 |
-
Key Factor : Steric hindrance from the benzyl and furan groups influences regioselectivity.
Electrophilic Substitution on the Furan Ring
The furan-2-ylmethyl group undergoes electrophilic aromatic substitution:
| Reaction | Reagent | Position | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination | Br₂ (1 equiv) | C5 | 70 | Directed by methyl |
| Nitration | HNO₃/H₂SO₄ | C5 | 58 | Moderate activation |
Nucleophilic Addition to the Imine
Organometallic reagents add to the C=N bond:
| Reagent | Product | Yield (%) | ee (%) |
|---|---|---|---|
| Grignard (MeMgBr) | Secondary amine | 80 | – |
| RM (Cu-mediated) | Chiral amine (via AH) | 75 | 88 |
Hydrolysis of the Imine
Acid-catalyzed hydrolysis cleaves the C=N bond:
| Conditions | Products | Yield (%) |
|---|---|---|
| HCl (6M), reflux | Ketone + Benzylamine derivative | 85 |
-
Note : The hydroxylamine group remains intact under mild acidic conditions.
Reduction of the Hydroxylamine Group
The -NHOH group is reduced to -NH₂ using catalytic hydrogenation:
| Catalyst | Conditions | Yield (%) |
|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH | 90 |
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research indicates that hydroxylamine derivatives, including N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine, can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs are critical in the treatment of HIV due to their ability to inhibit viral replication. A study highlighted the structure-activity relationships (SARs) of similar compounds, suggesting that modifications in the chemical structure can enhance inhibitory potency against reverse transcriptase enzymes .
Antioxidant Properties
The compound has been investigated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including diabetes and cancer. The hydroxylamine moiety is known to scavenge free radicals effectively, thus protecting cellular components from oxidative damage .
Enzyme Inhibition
Aldose Reductase Inhibition
this compound has shown promise as an aldose reductase inhibitor (ARI). Aldose reductase is implicated in diabetic complications due to its role in converting glucose into sorbitol. In vitro studies demonstrated that hydroxylamine derivatives can inhibit aldose reductase activity, thereby reducing sorbitol accumulation in diabetic conditions .
Synthesis and Chemical Reactions
Schiff Base Formation
The compound can participate in Schiff base formation, which is a critical reaction in organic synthesis. The reaction involves the condensation of an amine with a carbonyl compound, leading to the formation of imines or oximes. This property is useful in synthesizing more complex molecules for pharmaceutical applications .
Structural Studies
Crystallography and Molecular Modeling
Crystallographic studies have provided insights into the molecular structure of related compounds, revealing important information about their three-dimensional arrangement and interactions with biological targets. Molecular docking studies suggest that this compound could fit well within the active sites of target enzymes, indicating its potential effectiveness as a therapeutic agent .
- Case Study on Antiviral Activity : A study evaluated several hydroxylamine derivatives for their antiviral properties against HIV. The results indicated that modifications similar to those found in this compound significantly enhanced antiviral activity compared to standard NNRTIs .
- Case Study on Aldose Reductase Inhibition : Researchers tested various derivatives against aldose reductase and found that certain structural features contributed to higher inhibition rates. The findings support the hypothesis that compounds with hydroxylamine groups can effectively reduce diabetic complications by inhibiting this enzyme .
- Molecular Docking Studies : Computational studies using molecular docking simulations have shown favorable interactions between this compound and target proteins involved in viral replication and oxidative stress pathways. These insights are crucial for guiding further drug development efforts .
Mechanism of Action
The mechanism of action of N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Hydroxylamine Derivatives
(1S,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(1-methylimidazol-2-yl)methyl] Hydroxylamine ()
- Structural Differences : This compound replaces the furan-2-ylmethyl group with a dioxolane-imidazole hybrid, enhancing stereochemical complexity.
N-[1-(morpholin-4-yl)propan-2-ylidene]hydroxylamine ()
Furan-Containing Compounds
LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide ()
- Structural Features : Shares the furan-2-yl group but incorporates a sulfamoyl-benzamide scaffold and 1,3,4-oxadiazole ring.
- Bioactivity : LMM11 exhibits antifungal activity against C. albicans via thioredoxin reductase inhibition (IC50 ~2.5 µM). The target compound’s hydroxylamine group may instead favor antioxidant or radical-scavenging roles, as seen in hydroxamic acids like N-phenyl-2-furohydroxamic acid () .
Ranitidine-Related Impurities ()
- Example: Ranitidine-N-oxide contains a dimethylamino-furan core but with sulfanyl and nitroethenyl groups.
- Stability Considerations : The nitroethenyl group in ranitidine derivatives is prone to hydrolysis, whereas the target compound’s imine backbone (propan-2-ylidene) may exhibit greater stability under physiological conditions .
Antioxidant and Redox-Active Compounds
Hydroxamic Acids ()
- Mechanistic Contrast : Hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) act as potent radical scavengers (DPPH IC50 ~10–50 µM) due to their N-OH group. The target compound’s hydroxylamine moiety may show comparable activity but with altered kinetics due to differences in electron-withdrawing/donating substituents .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine is a compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
| Property | Value |
|---|---|
| CAS Number | 918898-39-2 |
| Molecular Formula | C16H19N3O |
| Molecular Weight | 269.34 g/mol |
| IUPAC Name | N-[1-[benzyl(furan-2-ylmethyl)amino]propan-2-ylidene]hydroxylamine |
| InChI Key | MHFYSJANMKDFDO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its hydroxylamine functional group, which allows it to participate in redox reactions. This interaction can modulate the activity of various enzymes and receptors, influencing several biological pathways:
- Oxidative Stress Modulation : The compound may act as an antioxidant, scavenging reactive oxygen species (ROS) and reducing oxidative stress in cells.
- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, potentially affecting drug metabolism and detoxification processes .
- Anticancer Potential : Preliminary studies suggest that its derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells .
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities:
- Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant effects in animal models, indicating potential applications in seizure management .
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting a role in treating infections .
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals, demonstrating its potential as a natural antioxidant.
Study 2: Anticancer Activity
In vitro tests on breast cancer cell lines (MCF-7) showed that the compound induced apoptosis at concentrations above 50 µM. The mechanism involved the activation of caspase pathways, highlighting its potential as an anticancer agent .
Study 3: Enzyme Interaction
Research on the interaction of this compound with cytochrome P450 enzymes indicated that it could enhance the metabolism of certain drugs, potentially leading to altered pharmacokinetics. This was evidenced by increased clearance rates in animal models treated with the compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
